4-Bromo-5-phenyloxazole
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Overview
Description
4-Bromo-5-phenyloxazole is a heterocyclic compound with the molecular formula C9H6BrNO. It is characterized by a bromine atom at the fourth position and a phenyl group at the fifth position of the oxazole ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenyloxazole typically involves the bromination of 5-phenyloxazole. One common method includes the reaction of 5-phenyloxazole with lithium hexamethyldisilazane in tetrahydrofuran at -78°C, followed by the addition of bromine at the same temperature . This method ensures high regioselectivity and yields the desired product efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is usually produced in a controlled environment to maintain the quality and consistency required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromo-5-phenyloxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various materials and chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 4-Chloro-5-phenyloxazole
- 4-Iodo-5-phenyloxazole
- 5-Phenyloxazole
Comparison: 4-Bromo-5-phenyloxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and affects its overall chemical behavior .
Properties
IUPAC Name |
4-bromo-5-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWIEARIJZPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738313 |
Source
|
Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740806-67-1 |
Source
|
Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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